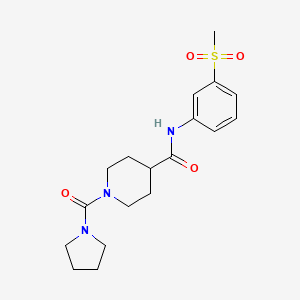![molecular formula C16H13F2N3O2S2 B7547910 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide](/img/structure/B7547910.png)
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide, also known as compound 1, is a small molecule that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. In
Wirkmechanismus
The mechanism of action of 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 involves its binding to the ATP-binding site of protein kinases, thereby preventing their activation and downstream signaling. This results in the inhibition of cancer cell proliferation and survival. In addition, this compound 1 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of tumor xenograft growth in animal models. In addition, it has been demonstrated to have anti-inflammatory effects and to improve glucose tolerance in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 in lab experiments is its high potency and selectivity for protein kinases involved in cancer cell proliferation and survival. However, one limitation is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1. One area of interest is the development of more efficient synthesis methods that can increase the overall yield of the this compound. Another area of interest is the investigation of its potential applications in other disease states beyond cancer, such as inflammation and diabetes. Finally, further studies are needed to elucidate the precise mechanisms underlying its anti-cancer effects and to identify potential biomarkers of response to treatment with this compound 1.
Synthesemethoden
The synthesis of 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 involves a multi-step process that begins with the reaction of 4-methyl-2-aminothiazole with 3-nitrobenzotrifluoride to form an intermediate. This intermediate is then treated with sodium sulfide to yield the corresponding thiol, which is subsequently reacted with 3-bromoaniline to form the final product, this compound 1. The overall yield of this synthesis method is approximately 30%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been shown to have a variety of scientific research applications, particularly in the field of cancer research. It has been demonstrated to be a potent inhibitor of several protein kinases that are involved in cancer cell proliferation and survival, including Aurora kinases A and B, FLT3, and BTK. In addition, 3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide 1 has been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor xenografts in animal models.
Eigenschaften
IUPAC Name |
3,5-difluoro-N-[3-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c1-10-9-24-16(19-10)20-13-3-2-4-14(8-13)21-25(22,23)15-6-11(17)5-12(18)7-15/h2-9,21H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPRCBVWDVHHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenyl]acetamide](/img/structure/B7547828.png)

![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)



![3-(tetrazol-1-yl)-N-[2-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B7547908.png)


